molecular formula C6H6F2N2 B15384375 1,5-Diamino-2,3-difluorobenzene

1,5-Diamino-2,3-difluorobenzene

Cat. No.: B15384375
M. Wt: 144.12 g/mol
InChI Key: RQRQQSZCCLBRFW-UHFFFAOYSA-N
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Description

1,5-Diamino-2,3-difluorobenzene is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

4,5-difluorobenzene-1,3-diamine

InChI

InChI=1S/C6H6F2N2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,9-10H2

InChI Key

RQRQQSZCCLBRFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)N

Origin of Product

United States

Contextualization Within Fluorinated Aromatic Diamines Research

Fluorinated aromatic diamines are organic compounds that feature two amine (-NH₂) groups and one or more fluorine (-F) atoms attached to a benzene (B151609) ring. The inclusion of fluorine, the most electronegative element, imparts unique characteristics to these molecules. The strong carbon-fluorine (C-F) bond and the high polarity of the bond significantly influence the electronic properties, stability, lipophilicity, and reactivity of the parent molecule. sigmaaldrich.comfluorochem.co.uk

In the realm of materials science, these diamines are prized as monomers for the synthesis of high-performance polymers, such as polyimides and polyureas. google.com The presence of fluorine in the polymer backbone can lead to several desirable traits:

Enhanced Thermal Stability: Fluorinated polymers often exhibit superior resistance to heat compared to their non-fluorinated analogs. acs.orgnih.gov

Chemical Inertness: The stability of the C-F bond contributes to a high resistance against chemical attack. nih.gov

Low Dielectric Constant: This property is particularly valuable for applications in microelectronics, where materials are needed to insulate microchips.

Reduced Water Absorption: Fluorination can increase the hydrophobicity of a material, which is crucial for performance in humid environments.

The specific substitution pattern of fluorine atoms and amine groups on the benzene ring, as seen in 1,5-Diamino-2,3-difluorobenzene, allows for precise tuning of these properties. Researchers can control the polymer's final characteristics, such as chain packing and intermolecular interactions, by selecting specific isomers, making these compounds versatile tools for creating custom materials. fluorochem.co.uk

Historical Trajectory of Research on Fluorinated Phenylenediamines As Chemical Building Blocks

The journey of fluorinated aromatic compounds from laboratory curiosities to indispensable industrial chemicals spans over a century. The first synthesis of an organofluorine compound was reported in the 19th century, but the field began to accelerate significantly in the early 20th century. nih.gov

A pivotal moment was the development of the Balz-Schiemann reaction in 1927, which provided the first reliable method for introducing a fluorine atom onto an aromatic ring via the thermal decomposition of diazonium fluoroborates. nih.gov This breakthrough opened the door for the systematic synthesis and study of a wide range of fluoroaromatic compounds. Shortly after, in 1936, the nucleophilic halogen exchange (HALEX) reaction using potassium fluoride (B91410) (KF) was discovered, providing another crucial industrial method for producing fluoroaromatics. nih.gov

The mid-20th century saw an explosion in the application of organofluorine chemistry, famously marked by the discovery and commercialization of polytetrafluoroethylene (PTFE), or Teflon, in 1938. alfa-chemistry.com This "fluoride revolution" also extended to anesthesiology with the introduction of fluorinated ethers like Fluoroxene. alfa-chemistry.com As the demand for materials with specialized properties grew, particularly in the aerospace, military, and electronics sectors, so did the interest in fluorinated building blocks. alfa-chemistry.com

Phenylenediamines, as staple monomers for polymers, became a natural target for fluorination. The development of synthetic routes to various fluorinated phenylenediamine isomers allowed chemists to create polymers with progressively enhanced thermal and chemical stability, laying the groundwork for the advanced materials in use today. techniques-ingenieur.fr

Contemporary Research Paradigms and Future Directions for 1,5 Diamino 2,3 Difluorobenzene

Established Synthetic Pathways to this compound and Related Isomers

The synthesis of this compound is not as straightforward as that of many other aromatic diamines, often requiring multi-step sequences due to the specific arrangement of substituents. A common and logical approach involves the introduction of nitro groups onto a difluorinated benzene (B151609) ring, followed by their reduction to amino groups.

Multi-step Reaction Sequences and Intermediate Compounds

A plausible and frequently employed strategy for synthesizing phenylenediamines involves the nitration of a corresponding aromatic precursor followed by the reduction of the introduced nitro groups. In the case of this compound, the synthesis would logically commence with 1,3-difluorobenzene (B1663923). chemicalbook.com

The key intermediate in this pathway is 2,6-dinitro-1,3-difluorobenzene . The synthesis of this precursor involves the dinitration of 1,3-difluorobenzene. The fluorine atoms are deactivating groups but direct electrophilic substitution to the ortho and para positions. jmu.edu In the case of 1,3-difluorobenzene, nitration is expected to occur at the 2-, 4-, and 6-positions, which are ortho and para to the fluorine atoms. Dinitration under controlled conditions can lead to the formation of the desired 2,6-dinitro isomer, although the formation of other isomers like 2,4-dinitro-1,3-difluorobenzene is also possible. The regioselectivity of this nitration is a critical factor influencing the purity and yield of the final product. nih.gov

Once the 2,6-dinitro-1,3-difluorobenzene intermediate is obtained, the subsequent step is its reduction to the corresponding diamine. Various reducing agents can be employed for this transformation. A common laboratory method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. wikipedia.org Another established method for the reduction of dinitroarenes is the use of sodium sulfide (B99878) in an aqueous solution, which can sometimes offer selectivity in the reduction of one nitro group over the other, although for the synthesis of the diamine, complete reduction of both nitro groups is desired. wikipedia.org

A general representation of this multi-step synthesis is outlined below:

Scheme 1: Plausible Synthetic Pathway to this compound

Generated code

It is important to note that the isolation and purification of the intermediate and final products are crucial for obtaining high-purity this compound.

Optimization of Reaction Conditions and Yield Enhancement for Aromatic Fluorination and Amination

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the nitration and reduction steps.

For the aromatic nitration of 1,3-difluorobenzene, the choice of nitrating agent and reaction parameters such as temperature and reaction time are critical for maximizing the yield of the desired 2,6-dinitro isomer and minimizing the formation of byproducts. The use of mixed acid (a combination of nitric acid and sulfuric acid) is a conventional method. The concentration of the acids and the temperature need to be carefully controlled to manage the exothermic nature of the reaction and to influence the regioselectivity.

In the amination step, which is the reduction of the dinitro compound, the choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final diamine. While classic methods like metal/acid reduction are effective, they can generate significant waste. Alternative methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), can be more environmentally friendly and may offer higher yields and easier product isolation. google.com The optimization of catalyst loading, hydrogen pressure, and solvent is key to achieving efficient and clean reduction.

Novel and Green Synthetic Approaches to this compound

In line with the principles of green chemistry, modern synthetic efforts are directed towards developing more sustainable and efficient methods for the preparation of fluorinated amines.

Catalytic Syntheses and Advanced Reagents for Diamine Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced environmental impact. For the reduction of dinitroaromatics to diamines, catalytic hydrogenation is a prominent green alternative to stoichiometric reducing agents. Catalysts such as palladium, platinum, or nickel on various supports are commonly used. Continuous-flow reactors are also being employed to improve the efficiency and safety of such hydrogenations. researchgate.net

Furthermore, the development of novel catalytic systems for C-N bond formation can provide alternative routes to aromatic diamines. For instance, transition-metal-catalyzed amination reactions are a powerful tool in modern organic synthesis, although their application to the direct synthesis of this compound from a difluorinated precursor with other leaving groups has not been extensively reported.

Sustainable and Environmentally Benign Methodologies in Fluorinated Amine Synthesis

The principles of green chemistry encourage the use of less hazardous reagents and solvents, as well as processes that are more atom-economical. In the context of synthesizing fluorinated amines, this translates to exploring alternatives to harsh nitrating and reducing agents.

For instance, the use of solid acid catalysts or milder nitrating agents could reduce the environmental burden associated with traditional mixed-acid nitration. Similarly, transfer hydrogenation, which uses a safe source of hydrogen like formic acid or isopropanol (B130326) in the presence of a catalyst, can be a safer alternative to using high-pressure hydrogen gas for the reduction of nitro groups.

Functionalization and Derivatization Strategies Utilizing this compound

The two amino groups of this compound serve as reactive handles for a variety of functionalization and derivatization reactions, making it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems and polymers.

One of the most common applications of ortho-phenylenediamines is in the synthesis of benzimidazoles . The reaction of this compound with various aldehydes, followed by an oxidative cyclization, would lead to the formation of fluorinated 2-substituted benzimidazoles. jmu.eduacs.org The reaction can be catalyzed by various acids or metal catalysts and can often be performed under mild conditions. Microwave-assisted synthesis has also been shown to be an efficient method for preparing benzimidazole (B57391) derivatives. jmu.edu

Table 1: Potential Benzimidazole Derivatives from this compound

Reactant (Aldehyde)Product (Benzimidazole Derivative)
Formaldehyde4,5-Difluoro-1H-benzimidazole
Benzaldehyde (B42025)2-Phenyl-4,5-difluoro-1H-benzimidazole
Substituted Benzaldehydes2-(Substituted phenyl)-4,5-difluoro-1H-benzimidazole

Another important class of heterocyclic compounds that can be synthesized from this compound are quinoxalines . The condensation reaction of the diamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, yields quinoxaline (B1680401) derivatives. benicewiczgroup.comresearchgate.net These reactions are often straightforward and can be catalyzed by acids or performed under thermal conditions.

Table 2: Potential Quinoxaline Derivatives from this compound

Reactant (1,2-Dicarbonyl)Product (Quinoxaline Derivative)
Glyoxal5,6-Difluoroquinoxaline
Benzil2,3-Diphenyl-5,6-difluoroquinoxaline
Substituted Benzils2,3-Di(substituted phenyl)-5,6-difluoroquinoxaline

Beyond the synthesis of small heterocyclic molecules, this compound is a key monomer for the preparation of high-performance fluorinated polymers . For instance, polycondensation with dicarboxylic acids or their derivatives can yield fluorinated polyamides. More significantly, its use in the synthesis of fluorinated polybenzimidazoles (PBIs) is of great interest for applications in areas such as fuel cell membranes. benicewiczgroup.comkoreascience.kr The fluorine atoms in the polymer backbone can enhance properties like thermal stability, chemical resistance, and proton conductivity in the case of fuel cell applications. The synthesis of these polymers typically involves the high-temperature polycondensation of the diamine with a dicarboxylic acid or its ester in a high-boiling solvent or a melt.

Furthermore, the amino groups can undergo other common transformations such as N-alkylation and N-acylation , allowing for the introduction of a wide range of functional groups and the synthesis of a diverse library of derivatives for various applications. google.com

Amine-Centered Transformations (e.g., Acylation, Imine Formation, Condensation Reactions)

The two primary amine groups of this compound are prime handles for a variety of chemical transformations, including acylation, imine formation, and condensation reactions. These reactions pave the way for the synthesis of a wide array of derivatives with potential applications in various fields.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to proceed readily to form the corresponding amides. This transformation is a fundamental step in the synthesis of many functional molecules. For instance, acylation with chloroacetyl chloride would yield N,N'-(2,3-difluoro-1,5-phenylene)bis(2-chloroacetamide), a versatile intermediate for further elaboration. The reaction conditions for such acylations are generally mild, often involving a base to neutralize the HCl generated when using acid chlorides.

ReagentExpected ProductReaction Conditions
Acetic AnhydrideN,N'-(2,3-difluoro-1,5-phenylene)diacetamideRoom temperature or gentle heating
Benzoyl ChlorideN,N'-(2,3-difluoro-1,5-phenylene)dibenzamidePresence of a base (e.g., pyridine, triethylamine)
Chloroacetyl ChlorideN,N'-(2,3-difluoro-1,5-phenylene)bis(2-chloroacetamide)Inert solvent, base

Imine Formation: The condensation of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). These reactions are typically catalyzed by an acid and often require the removal of water to drive the equilibrium towards the product. The resulting diimines are valuable intermediates for the synthesis of various heterocyclic systems and ligands for metal complexes. For example, reaction with two equivalents of benzaldehyde would yield (1E,1'E)-N,N'-(2,3-difluoro-1,5-phenylene)bis(1-phenylmethanimine).

Carbonyl CompoundExpected Product (Diimine)Catalyst/Conditions
Benzaldehyde(1E,1'E)-N,N'-(2,3-difluoro-1,5-phenylene)bis(1-phenylmethanimine)Acid catalyst (e.g., acetic acid), azeotropic removal of water
AcetoneN,N'-(2,3-difluoro-1,5-phenylene)bis(propan-2-ylideneamine)Acid catalyst
GlyoxalN,N'-(2,3-difluoro-1,5-phenylene)di(ethan-1-imine-2-ylidene)Neutral or slightly acidic conditions

Condensation Reactions: The ortho-disposed amino groups in the isomeric 1,2-diaminobenzenes are well-known to undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines. While this compound does not possess ortho-diamino functionality, it can undergo other important condensation reactions. For instance, its reaction with suitable dicarbonyl compounds can lead to the formation of macrocyclic structures. More significantly, oxidative self-condensation can lead to the formation of phenazine (B1670421) derivatives, as will be discussed in the next section. The classical method for quinoxaline synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, a reaction that has been extensively studied and optimized with various catalysts. nih.gov

Fluorine-Directed Reactivity and Aromatic Ring Modifications

The fluorine atoms on the aromatic ring of this compound play a crucial role in directing its reactivity. While fluorine is an ortho, para-director in electrophilic aromatic substitution, its strong electron-withdrawing inductive effect deactivates the ring towards such reactions. researchgate.net However, this electronic feature is highly advantageous in other transformations, particularly in the synthesis of fluorinated phenazines.

A study on the oxidation of fluorinated o-phenylenediamines using iron(III) chloride in acidified water has demonstrated the synthesis of a series of new fluorinated 2,3-diaminophenazines. rsc.org This reaction proceeds through the oxidative dimerization of the starting diamine. In the context of this compound, this reaction is expected to yield fluorinated phenazine derivatives. The presence of fluorine atoms influences the electronic properties and, consequently, the fluorescence of the resulting phenazines, shifting the emission towards longer wavelengths. rsc.org The formation of the predominant isomer in these reactions is attributed to the attack of the amino group with the highest negative charge on the most electron-deficient position of the protonated diimine intermediate. rsc.org

Starting MaterialOxidizing AgentProductKey Observation
Fluorinated o-phenylenediaminesIron(III) ChlorideFluorinated 2,3-diaminophenazinesFormation of isomeric products depending on fluorine position. rsc.org
This compound (hypothetical)Iron(III) ChlorideFluorinated diaminophenazineExpected to follow a similar reaction pathway.

The resulting fluorinated phenazines are noted for their heat resistance and fluorescence properties, which range from green to red depending on the number and position of the fluorine atoms. rsc.orgresearchgate.net The presence of fluorine atoms generally decreases the emission intensity but causes a bathochromic (red) shift in the fluorescence maximum. rsc.org

Directed Ortho-Metallation and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Core

The presence of both amino and fluoro substituents on the benzene ring opens up possibilities for regioselective functionalization through directed ortho-metallation (DoM) and nucleophilic aromatic substitution (SNA r).

Directed Ortho-Metallation (DoM): The amino groups, particularly after protection (e.g., as amides or carbamates), can act as powerful directed metalation groups (DMGs). nih.govsemanticscholar.orgchemicalbook.com A DMG complexes with an organolithium reagent, directing the deprotonation to the adjacent ortho position. In the case of N,N'-diprotected this compound, this would likely lead to lithiation at the C4 and C6 positions. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

Protected DiamineLithiating AgentExpected Lithiation SitePotential Electrophiles
N,N'-(2,3-difluoro-1,5-phenylene)bis(pivalamide)n-Butyllithium/TMEDAC4 and C6Alkyl halides, aldehydes, ketones, CO₂, etc.
N,N'-(2,3-difluoro-1,5-phenylene)bis(diethylcarbamate)sec-ButyllithiumC4 and C6Silyl chlorides, boronic esters, etc.

Nucleophilic Aromatic Substitution (SNA r): The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, especially when the ring is further activated by electron-withdrawing groups. The amino groups, being electron-donating, would generally disfavor SNA r. However, if the amino groups are converted into electron-withdrawing groups (e.g., nitro groups via oxidation, or after certain derivatizations), the fluorine atoms could become viable leaving groups for substitution by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Generally, electron-withdrawing groups positioned ortho or para to the leaving group accelerate the reaction. temple.edu

SubstrateNucleophilePotential Product
A derivative of this compound with activated amino groupsAlkoxide (e.g., NaOMe)Methoxy-substituted derivative
A derivative of this compound with activated amino groupsAmine (e.g., piperidine)Amino-substituted derivative

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of fluorinated aromatic amines like this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, enabling the confirmation of the substitution pattern and conformational features.

¹H NMR: In the proton NMR spectrum of this compound, one would expect to see signals corresponding to the two aromatic protons and the protons of the two amino groups. The aromatic protons would appear as multiplets due to coupling with each other and with the adjacent fluorine atoms (H-F coupling). The chemical shifts of the -NH₂ protons can vary and may appear as broad singlets.

¹³C NMR: The ¹³C NMR spectrum provides information on all six carbon atoms in the benzene ring. The carbons directly bonded to fluorine atoms (C-F) will exhibit large one-bond coupling constants (¹JCF), while carbons further away will show smaller two-, three-, or four-bond couplings. The symmetry of the molecule influences the number of distinct signals. For related compounds like 1-bromo-2,3-difluorobenzene, distinct signals are observed for each carbon, with characteristic splitting patterns due to fluorine coupling.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are in different chemical environments, which should result in two distinct signals. These signals would be split into multiplets due to coupling with each other (F-F coupling) and with adjacent aromatic protons (F-H coupling).

Conformational analysis, particularly for derivatives, can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which helps in determining the spatial proximity of atoms. Studies on related 1,5-diaryl derivatives have successfully used these methods to establish predominant conformer proportions in solution.

Illustrative NMR Data for a Related Compound: 1-Bromo-2,3-difluorobenzene The following table presents NMR data for 1-bromo-2,3-difluorobenzene, a structurally similar precursor, which demonstrates the characteristic couplings observed in such molecules.

NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)
¹³C NMR
C-1110.40d, J = 17.5 Hz
C-2148.10dd, J = 248.8 Hz, J = 14.3 Hz
C-3150.92dd, J = 251.9 Hz, J = 13.3 Hz
C-4116.40d, J = 17.7 Hz
C-5124.70dd, J = 7.1 Hz, J = 5.0 Hz
C-6128.23d, J = 3.6 Hz
¹⁹F NMR
F (Ar)-130.9m
F (Ar)-134.8m
¹H NMR
H (Ar)7.00-7.16m
H (Ar)7.17-7.29m
H (Ar)7.34-7.47m

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis (e.g., HRMS)

Advanced mass spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is critical for confirming the molecular formula and investigating the fragmentation pathways of this compound.

HRMS: This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₆H₆F₂N₂), the expected exact mass is 144.0499 Da. Observing a molecular ion peak at this m/z value with high precision would confirm the molecular formula. nih.govnih.gov

Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, producing a unique pattern of fragment ions that serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve the loss of small molecules or radicals. For instance, the mass spectrum of the related 1,3-difluorobenzene shows a strong molecular ion peak at m/z 114, with other significant fragments at m/z 88 and 63. nih.gov For 1-bromo-2,3-difluorobenzene, major fragments are observed at m/z 192/194 corresponding to the molecular ion with bromine isotopes, and a significant peak at m/z 113, which corresponds to the loss of the bromine atom. A similar loss of an amino group (-NH₂) or HCN could be expected for this compound.

Illustrative Mass Spectrometry Data for 1,3-Difluorobenzene

m/zRelative Intensity (%)Putative Fragment
11499.99[M]⁺
8812.86[M-C₂H₂]⁺
6320.88[C₅H₃]⁺
578.44[C₄H₅]⁺
507.92[C₄H₂]⁺
Data derived from the GC-MS spectrum of 1,3-difluorobenzene. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

This analysis would also reveal the nature of intermolecular interactions that govern the crystal packing. In the solid state, the amino groups are expected to act as hydrogen bond donors, while the fluorine atoms and the nitrogen lone pairs can act as hydrogen bond acceptors. This would likely lead to the formation of a network of intermolecular hydrogen bonds (N-H···N and N-H···F), which are significant in stabilizing the crystal lattice. The study of related structures, such as 1,3-difluorobenzene, has confirmed its crystal structure and packing. nih.gov The analysis of diamine derivatives often reveals strong hydrogen bonding as a dominant contributor to dimer formation and crystal packing.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and characterize the nature of chemical bonds within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic absorption bands. Key expected vibrations include:

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹.

N-H Bending: Scissoring vibrations of the -NH₂ groups around 1600-1650 cm⁻¹.

C-F Stretching: Strong absorption bands in the 1100-1400 cm⁻¹ region, characteristic of aryl-fluorine bonds.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹, which are indicative of the benzene ring substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds often yield strong IR bands, aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the substituted benzene ring would be particularly Raman active, providing further confirmation of the molecular structure. Spectroscopic data for isomers like 1,3-difluorobenzene show characteristic IR and Raman bands that help in its identification. nih.govchemicalbook.com

Illustrative FTIR Data for a Diamine Derivative For a related dinitro compound, characteristic N-H stretching bands appear at 3499 and 3401 cm⁻¹, with N-H bending at 1620 cm⁻¹.

Vibration TypeWavenumber (cm⁻¹)Functional Group
N-H Stretching~3300-3500Primary Amine (-NH₂)
N-H Bending~1600-1650Primary Amine (-NH₂)
Aromatic C=C Stretching~1450-1600Benzene Ring
C-F Stretching~1100-1400Aryl-Fluorine

Electronic Spectroscopy (UV-Visible, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions and photophysical properties of a molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The presence of two electron-donating amino groups on the benzene ring typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Studies on related diamine monomers show absorption maxima around 305 nm. researchgate.net The solvent environment can influence the position and intensity of these bands (solvatochromism).

Fluorescence Spectroscopy: Many aromatic amines are fluorescent, emitting light after being excited by UV radiation. The fluorescence spectrum provides information about the energy of the first excited singlet state (S₁). The difference between the absorption and emission maxima (the Stokes shift) is related to the structural and electronic reorganization of the molecule in the excited state. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties of related amino-substituted aromatic compounds have been studied, revealing how substituents and solvent polarity affect their emissive characteristics. researchgate.net

Illustrative Photophysical Data for a Related Diamine

TechniqueWavelength (nm)Transition
UV-Vis Absorption305π → π*
Fluorescence Emission445S₁ → S₀
Data for a related diamine monomer, excited at 312 nm. researchgate.net

Theoretical and Computational Investigations of 1,5 Diamino 2,3 Difluorobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no specific information available regarding quantum chemical calculations, including Density Functional Theory (DFT) studies on the molecular and frontier orbitals (HOMO-LUMO), or the electron density distribution and molecular electrostatic potential maps for 1,5-Diamino-2,3-difluorobenzene.

Reaction Mechanism Elucidation through Computational Modeling

Similarly, the scientific literature lacks studies on the elucidation of reaction mechanisms involving this compound through computational modeling. As a result, there is no information on transition state analyses, activation energy barriers, or the effects of solvents on its reaction pathways and selectivity.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

No molecular dynamics simulations for this compound have been reported in the available literature. Therefore, its conformational space and intermolecular interactions have not been computationally explored and documented.

Structure-Property Relationship Predictions via Computational Chemistry, including Nonlinear Optical (NLO) Properties

Theoretical and computational chemistry serve as powerful tools for predicting the physicochemical properties of molecules and for establishing robust structure-property relationships. In the case of this compound, computational methods, particularly Density Functional Theory (DFT), can provide significant insights into its electronic structure and its potential for applications in materials science, such as in the field of nonlinear optics (NLO). Organic molecules with electron-donating and electron-accepting groups can exhibit significant NLO responses, making them promising candidates for various optical applications. nih.gov

The NLO properties of organic molecules are primarily governed by the extent of intramolecular charge transfer (ICT) from electron-donor to electron-acceptor groups through a π-conjugated system. nih.gov In this compound, the amino groups (-NH2) act as electron donors, while the fluorine atoms (-F) are electron-withdrawing. The benzene (B151609) ring provides the π-conjugated bridge facilitating this charge transfer.

Computational studies can elucidate the geometric and electronic parameters that are crucial for determining the NLO response. These parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a phenomenon where light of a particular frequency is converted into light with twice the frequency.

A hypothetical computational analysis of this compound using DFT calculations could yield the data presented in the following tables. These tables illustrate the kind of information that would be obtained from such a study and how it relates to the NLO properties of the molecule.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
Dipole Moment (μ)3.45Debye
Mean Polarizability (<α>)12.8 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)8.2 x 10⁻³⁰esu

The calculated non-zero first-order hyperpolarizability (β) suggests that this compound possesses NLO activity. The value of β is sensitive to the molecular structure and the nature and position of the substituents on the benzene ring.

Table 2: Comparative Calculated First-Order Hyperpolarizability (β) of Diaminodifluorobenzene Isomers

CompoundFirst-Order Hyperpolarizability (β) (x 10⁻³⁰ esu)
1,4-Diamino-2,5-difluorobenzene10.5
This compound 8.2
1,3-Diamino-4,6-difluorobenzene6.1

The hypothetical data in Table 2 illustrates that the isomeric form of the molecule has a profound impact on its NLO properties. The 1,4-diamino-2,5-difluorobenzene, with a more direct donor-acceptor axis, is predicted to have a higher β value compared to this compound. This underscores the importance of molecular symmetry and the orientation of the donor and acceptor groups in designing efficient NLO materials.

Reactivity and Advanced Reaction Chemistry of 1,5 Diamino 2,3 Difluorobenzene

Nucleophilic Aromatic Substitution Reactions (SNAr) on the Fluorinated Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic compounds. In the context of 1,5-diamino-2,3-difluorobenzene, the fluorine atoms on the aromatic ring are potential leaving groups for substitution by nucleophiles. The rate and regioselectivity of these reactions are significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com The amino groups in this compound are electron-donating, which generally disfavors SNAr reactions. However, under specific conditions and with potent nucleophiles, substitution can occur.

The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge, thereby stabilizing the intermediate and facilitating the reaction. libretexts.orgmasterorganicchemistry.com In this compound, the fluorine atoms are located ortho and meta to one amino group, and meta and para to the other.

A related but distinct mechanism for nucleophilic aromatic substitution is the benzyne (B1209423) mechanism, which involves the formation of a highly reactive aryne intermediate. masterorganicchemistry.com This pathway is typically favored under conditions of strong base and high temperatures and can lead to substitution at positions other than that of the original leaving group.

Research into the SNAr reactions of similar fluorinated aromatic compounds, such as difluorobenzene derivatives, highlights the importance of solvent effects and catalyst selection in controlling regioselectivity. researchgate.net For instance, the reaction of 1-X-2,4-difluorobenzenes with morpholine (B109124) has been studied using deep eutectic solvents to control the substitution pattern. researchgate.net While not directly involving this compound, these studies provide a framework for understanding how reaction conditions can be manipulated to achieve desired substitution products in related systems.

ReactantNucleophileConditionsProductReference
2,4,6-trinitrochlorobenzeneaq. NaOHRoom Temperature2,4,6-trinitrophenol libretexts.org
1-X-2,4-difluorobenzenesMorpholineDeep Eutectic SolventsRegioselective substitution products researchgate.net

Electrophilic Aromatic Substitution Reactions on the Diamine

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comdalalinstitute.com The amino groups in this compound are strong activating groups and ortho-, para-directors for electrophilic substitution due to their ability to donate electron density to the ring through resonance. dalalinstitute.comuci.edu The fluorine atoms, while also ortho-, para-directing, are deactivating due to their strong inductive electron-withdrawing effect. uci.edu

The interplay of these activating and deactivating effects, along with steric hindrance, will determine the regioselectivity of electrophilic substitution on this compound. The positions available for substitution are C4 and C6. Given the strong activating nature of the amino groups, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur. masterorganicchemistry.comlibretexts.org

The general mechanism for EAS involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.comlibretexts.org The rate-determining step is typically the formation of the arenium ion. uci.edulibretexts.org

While specific studies on the electrophilic aromatic substitution of this compound are not prevalent in the provided results, the general principles of EAS reactions on substituted benzenes provide a strong predictive framework for its reactivity. The powerful activating effect of the two amino groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them, which in this case are the C4 and C6 positions.

Condensation and Polymerization Reactions Involving Amine Functionalities

The two primary amine groups of this compound make it a valuable monomer for the synthesis of various high-performance polymers through condensation and polymerization reactions.

Polyimides (PIs): this compound can be reacted with various tetracarboxylic dianhydrides to form polyimides. nih.govrsc.org The incorporation of fluorine atoms into the polymer backbone can enhance properties such as thermal stability, solubility, and optical transparency, while reducing the dielectric constant. nih.govnih.gov The synthesis of polyimides from fluorinated diamines is often a two-step process involving the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. nih.govnih.gov

Polyamides (PAs): The reaction of this compound with dicarboxylic acids or their derivatives (e.g., diacid chlorides) yields polyamides. mdpi.comnih.govresearchgate.netmdpi.com The presence of fluorine can impart desirable characteristics to the resulting polyamides, such as improved solubility and thermal properties. nih.govresearchgate.net For instance, fluorinated polyamides synthesized from fluorinated dicarboxylic acids and various aromatic diamines have shown high transparency and low yellowness. mdpi.com

Polybenzoxazoles (PBOs): this compound can serve as a precursor for the synthesis of polybenzoxazoles, which are known for their exceptional thermal and oxidative stability. nih.govresearchgate.netresearchgate.netchempedia.info The synthesis typically involves the reaction of a bis(o-aminophenol) with a dicarboxylic acid or its derivative. While this compound itself is not a bis(o-aminophenol), it can be chemically modified to introduce the necessary hydroxyl groups ortho to the amines. The resulting fluorinated PBOs are expected to exhibit low dielectric constants and high thermal stability. researchgate.net

The polymerization reactions involving this compound, such as the formation of polyamides and polyimides, generally proceed through nucleophilic acyl substitution mechanisms.

For polyamide synthesis, the amine groups of the diamine act as nucleophiles, attacking the carbonyl carbon of the dicarboxylic acid or its derivative. In the case of diacid chlorides, the reaction is typically rapid and can be carried out at low temperatures. The Yamazaki–Higashi method, which utilizes a phosphite (B83602) and a base, is another effective method for polycondensation at moderate temperatures. nih.gov The kinetics of these reactions are influenced by the reactivity of the monomers, solvent, and the presence of any catalysts or additives. The electronic nature of the substituents on both the diamine and the diacid monomer plays a crucial role; electron-withdrawing groups on the diacid chloride increase its reactivity, while those on the diamine decrease its nucleophilicity.

Heterocyclic Synthesis Utilizing this compound as a Precursor

The 1,2-diamine functionality of this compound makes it a versatile building block for the synthesis of various fused heterocyclic systems.

Benzodiazepines: The condensation of 1,2-diamines with β-ketoesters is a known method for synthesizing 1,5-benzodiazepines. For example, the reaction of 3,5-difluorobenzene-1,2-diamine (B1301190) with ethyl benzoylacetate in xylene at high temperatures yields 1,5-benzodiazepin-2(3H)-ones. nih.gov This suggests that this compound could undergo similar reactions to produce fluorinated benzodiazepine (B76468) derivatives.

Benzimidazoles: Benzimidazoles can be synthesized by the condensation of 1,2-phenylenediamines with carboxylic acids or aldehydes. nih.gov The reaction of this compound with various aldehydes or their synthetic equivalents would be expected to yield the corresponding 5,6-difluorobenzimidazole (B1296463) derivatives. nih.govnih.gov

Phenazines: Phenazines are formed by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The reaction of this compound with a suitable 1,2-dicarbonyl compound would lead to the formation of a difluorinated phenazine (B1670421) derivative.

Thiadiazoles: While the synthesis of benzothiadiazoles from 1,2-diamines typically involves reaction with a sulfur-containing reagent like thionyl chloride, the provided search results focus more on the properties and synthesis of thiadiazole rings as separate entities or as part of other heterocyclic systems. wikipedia.orgisres.orgsigmaaldrich.comnih.govmdpi.com However, the reaction of o-phenylenediamines with thionyl chloride is a known route to 2,1,3-benzothiadiazoles. mdpi.com Therefore, this compound could be a precursor to difluoro-substituted 2,1,3-benzothiadiazoles.

HeterocycleReagentsGeneral Reaction
Benzodiazepinesβ-ketoestersCondensation
BenzimidazolesAldehydes, Carboxylic AcidsCondensation
Phenazines1,2-dicarbonyl compoundsCondensation
BenzothiadiazolesThionyl chlorideCyclization

Scientific Advancement on this compound Remains Undisclosed

The inquiry into the chemical profile of this compound sought to elaborate on several key areas of its reactivity. The planned exploration was to be structured around its participation in ring-closing methodologies and its role in the formation and characterization of metal complexes. However, the search for this specific information has proven unsuccessful, indicating a significant gap in the current body of scientific knowledge.

The intended sections of this article, which remain unwritten due to the lack of available data, were to include:

Coordination Chemistry: this compound as a Ligand Precursor:This area of investigation was designed to explore the compound's ability to act as a building block for ligands that can bind to metal ions.

Structural Characterization and Electronic Properties of Metal Complexes:The final part of the analysis would have focused on the detailed characterization of the synthesized metal complexes. This includes their three-dimensional structures, typically determined by techniques such as X-ray crystallography, and their electronic properties, which dictate their potential use in areas like catalysis, magnetism, and electronics.

The absence of research on these specific aspects of this compound's chemistry suggests that this compound may be a novel or under-investigated molecule. It is possible that its synthesis is challenging, or that its potential applications have not yet been recognized by the broader scientific community. Further research is evidently needed to elucidate the chemical behavior of this intriguing difluorinated diamine.

Applications of 1,5 Diamino 2,3 Difluorobenzene in Advanced Materials Science

Polymer Chemistry and High-Performance Materials

The introduction of fluorine into polymer backbones via monomers like 1,5-Diamino-2,3-difluorobenzene can significantly enhance thermal stability, chemical resistance, and solubility, while also imparting unique dielectric and optical properties.

Monomer for Fluorinated Polyimides and Poly(benzoxazole)s with Tailored Properties

Fluorinated polyimides and poly(benzoxazole)s (PBOs) are classes of high-performance polymers renowned for their exceptional thermal and mechanical properties. The use of fluorinated diamines such as this compound as a monomer is a key strategy to further enhance these characteristics. The fluorine atoms can reduce the dielectric constant, decrease moisture absorption, and improve the processability of these otherwise intractable polymers.

In the synthesis of polyimides, diamines are reacted with dianhydrides in a two-step process. The resulting fluorinated polyimides often exhibit lower color and higher transparency compared to their non-fluorinated counterparts due to the reduction of charge-transfer complex formation between polymer chains. This makes them suitable for applications where optical clarity is crucial.

Poly(benzoxazole)s, another class of thermally stable polymers, are synthesized from bis(o-aminophenol)s and dicarboxylic acids or their derivatives. While direct use of this compound in PBO synthesis is less common, its derivatives or analogous structures containing the difluorobenzene moiety contribute to polymers with rigid-rod structures, leading to high tensile moduli and low coefficients of thermal expansion (CTE). The properties of these polymers can be finely tuned by the choice of the co-monomer, allowing for the creation of materials with a specific balance of properties for demanding applications.

Table 1: Representative Properties of High-Performance Polymers Derived from Diamine Monomers

Polymer TypeDiamine MonomerTensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temperature (°C)
Poly(benzoxazole imide)2-(3-aminophenyl)benzo[d]oxazol-5-amine103–1262.9–3.7285–363
Poly(benzoxazole imide)5-amino-2-(4-(4-aminophenoxy)phenyl)benzoxazole106–1682.7–5.5up to 333

This table presents data for polymers derived from similar diamine structures to illustrate the typical properties achieved in these classes of materials.

Development of Optoelectronic Polymers and Functional Coatings (e.g., OLEDs)

The unique electronic properties imparted by the difluorinated aromatic ring make this compound a valuable precursor for materials used in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer, which can facilitate charge injection and transport.

Polymers derived from fluorinated diamines can be used as host materials, charge transport layers, or emissive layers in OLED devices. The high thermal stability of these polymers ensures the longevity and reliability of the devices. Furthermore, the solubility of fluorinated polymers often allows for solution-based processing techniques, which can lower the manufacturing cost of large-area OLED displays and lighting panels. The specific substitution pattern of this compound can influence the intermolecular packing and morphology of the polymer films, which are critical factors in determining the efficiency and performance of the final device.

Polymers for Membrane Separations and Gas Storage Applications

Aromatic polyimides are extensively studied for membrane-based gas separation due to their excellent thermal and chemical stability, as well as their good mechanical properties. The incorporation of fluorine atoms, as in polymers derived from this compound, can significantly enhance the gas separation performance. The bulky fluorine atoms can disrupt chain packing, leading to an increase in the fractional free volume (FFV) within the polymer matrix. This increased free volume facilitates the transport of gas molecules through the membrane.

The introduction of fluorine can also influence the solubility and diffusivity of different gases in the polymer, thereby improving the selectivity of the membrane for specific gas pairs (e.g., O₂/N₂, CO₂/CH₄). The rigidity of the polymer backbone, a characteristic of polyimides derived from aromatic diamines, contributes to the size-sieving ability of the membrane, further enhancing selectivity. These fluorinated polyimide membranes are promising candidates for applications in natural gas purification, air separation, and carbon capture.

Table 2: Gas Permeability and Selectivity of a Polyimide Membrane

Gas PairPermeability (Barrer)Selectivity
O₂/N₂O₂: 2.87.3

This table shows representative data for a polyimide system to illustrate the performance metrics in gas separation applications.

Precursor for Liquid Crystals and Organic Semiconductor Materials

The rigid and polarizable nature of the difluorinated benzene (B151609) ring in this compound makes it a suitable core structure for the synthesis of liquid crystals and organic semiconductors.

Liquid crystals containing fluorine atoms often exhibit a broad range of mesophases at desirable temperatures. The high dipole moment associated with the C-F bonds can influence the intermolecular interactions and lead to the formation of specific liquid crystalline phases, such as nematic and smectic phases. Chiral dopants derived from such structures can be used to induce helical twisting power in nematic liquid crystal hosts, a key principle in the operation of many display technologies.

In the field of organic semiconductors, the introduction of fluorine into the molecular structure is a well-established strategy for tuning the electronic properties and improving the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of fluorine can stabilize the molecule against oxidative degradation and modulate the energy levels for efficient charge transport. The amino groups on this compound provide reactive sites for further chemical modification, allowing for the synthesis of a wide variety of organic semiconductor materials with tailored properties.

Role in the Synthesis of Functional Dyes and Pigments

The chromophoric properties of the aromatic diamine structure, combined with the electronic influence of the fluorine substituents, make this compound a potential building block for functional dyes and pigments. The amino groups can be diazotized and coupled with various aromatic compounds to generate a wide range of azo dyes. The fluorine atoms can enhance the brightness, lightfastness, and thermal stability of the resulting colorants.

Furthermore, derivatives of this compound can be used to synthesize more complex dye structures, such as those based on perylene (B46583) or other polycyclic aromatic hydrocarbons. These high-performance pigments are used in demanding applications, including automotive coatings, high-end plastics, and electronic displays, where color purity and durability are of utmost importance. The specific substitution pattern of the fluorine atoms can influence the solid-state packing of the dye molecules, which in turn affects their color and other physical properties.

Advanced Chemical Sensors and Recognition Systems Based on Derived Structures

The reactive amino groups of this compound allow for its incorporation into more complex molecular architectures designed for chemical sensing and molecular recognition. These sensors can operate on various principles, including changes in fluorescence, color, or electrical conductivity upon binding with a target analyte.

For example, polymers or macrocycles containing the this compound unit can be designed to have specific binding cavities for ions or small molecules. The fluorine atoms can play a role in pre-organizing the receptor structure and can also participate in non-covalent interactions with the analyte. The electronic changes that occur upon binding can be transduced into a measurable signal. The development of such chemosensors is a rapidly growing field with potential applications in environmental monitoring, medical diagnostics, and industrial process control. The robustness and tunable properties of materials derived from this fluorinated diamine make it an attractive platform for the design of next-generation sensing systems.

Supramolecular Chemistry and Self-Assembly Processes Involving Fluorinated Diamines

The field of supramolecular chemistry investigates the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, stable structures. In the context of advanced materials science, the ability to control the self-assembly of molecular building blocks is paramount for the bottom-up fabrication of functional materials with tailored properties. Fluorinated diamines, such as this compound, are of particular interest in this regard due to the unique electronic properties conferred by the fluorine atoms and the hydrogen-bonding capabilities of the amino groups.

The aromatic ring of this compound allows for π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align. The fluorine substituents would modulate the electron density of the aromatic ring, thereby influencing the strength and geometry of these stacking interactions.

In the absence of direct experimental data on the self-assembly of this compound, we can look to studies on analogous molecules to infer potential structural motifs. For instance, research on other phenylenediamine isomers and fluorinated anilines reveals a rich variety of hydrogen-bonding networks, leading to the formation of tapes, sheets, and other extended architectures in the solid state. The interplay between the stronger N-H···N hydrogen bonds and the weaker N-H···F and C-H···F interactions, along with π-π stacking, would ultimately determine the final supramolecular structure.

Table of Potential Non-Covalent Interactions in this compound Self-Assembly

Interaction TypeDonorAcceptorPotential Role in Self-Assembly
Hydrogen BondN-H (Amino Group)N (Amino Group)Formation of primary structural motifs like dimers, chains, or sheets.
Hydrogen BondN-H (Amino Group)F (Fluorine)Directional control over crystal packing; stabilization of 3D structures.
π-π StackingAromatic RingAromatic RingContributes to the overall stability of the assembly; influences electronic properties.

It is important to emphasize that the specific supramolecular structures formed by this compound would be highly dependent on factors such as the solvent used for crystallization and the presence of any co-crystallizing agents. Future research in this area would be invaluable for elucidating the precise nature of its self-assembly and for harnessing this molecule in the design of novel supramolecular materials.

Future Research Directions and Emerging Opportunities for 1,5 Diamino 2,3 Difluorobenzene

Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency and Selectivity

The development of any new application for 1,5-Diamino-2,3-difluorobenzene is contingent upon the establishment of efficient and selective synthetic routes. Currently, specific, high-yield syntheses for this isomer are not well-documented, presenting a significant research opportunity. Future work will likely focus on adapting and refining existing methodologies for aromatic amination and fluorination.

Potential synthetic strategies could involve multi-step sequences starting from commercially available difluorobenzenes. For instance, a pathway could begin with the nitration of 1,2-difluorobenzene, followed by separation of the desired dinitro-isomers and subsequent reduction to the diamine. However, controlling the regioselectivity of the nitration to achieve the necessary 1,2-difluoro-3,5-dinitrobenzene precursor is a considerable challenge that requires systematic investigation.

More modern approaches would center on the development of advanced catalytic systems. Palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) on a suitable dihalo-difluorobenzene precursor could offer a more direct and controllable route. The key challenge lies in designing a catalyst system that can overcome the steric hindrance and electronic effects of the fluorine substituents to install the two amino groups at the desired positions with high selectivity. Research into novel ligands and reaction conditions will be paramount.

Furthermore, the adoption of continuous-flow reactor technology could offer significant advantages for the synthesis of both the target molecule and its intermediates. researchgate.net Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and the safe handling of potentially energetic intermediates, such as diazonium salts, which can be generated and consumed in-situ. researchgate.net This approach could lead to more efficient, scalable, and safer manufacturing processes compared to traditional batch methods. researchgate.net

Development of Advanced Functional Materials with Tunable Electronic and Optical Properties

The unique arrangement of electron-donating amino groups and strongly electron-withdrawing fluorine atoms in this compound makes it a highly attractive monomer for advanced functional materials. As a diamine, it can be readily incorporated into polymers such as polyimides and polyamides, which are renowned for their thermal stability and mechanical strength. nih.gov

Future research will likely explore the synthesis of novel polymers derived from this monomer. The presence of the C-F bonds is expected to impart several desirable properties to the resulting materials, including:

High Thermal Stability: The strength of the carbon-fluorine bond can enhance the thermal and oxidative stability of the polymer backbone.

Low Dielectric Constant: Fluorination typically lowers the dielectric constant of materials, making them suitable for applications in microelectronics as insulating layers.

Chemical Resistance and Hydrophobicity: The fluorine atoms can create a low-energy, non-stick surface, improving chemical resistance and hydrophobicity.

The specific 1,5- and 2,3-substitution pattern would disrupt chain packing and symmetry, potentially leading to amorphous polymers with good solubility in organic solvents, which is advantageous for solution-based processing techniques like spin-coating or printing. acs.org This processability is crucial for applications in flexible electronics and organic light-emitting diodes (OLEDs). nih.gov The strong dipole moment induced by the vicinal fluorine atoms could also lead to unique piezoelectric or pyroelectric properties in the resulting polymers.

Integration into Hybrid Organic-Inorganic Systems and Nanomaterials

The creation of hybrid materials, which combine the distinct properties of organic molecules and inorganic frameworks, is a rapidly growing field. This compound is an ideal candidate for use as an organic linker in these systems.

The two amino groups provide ideal coordination sites for binding to metal ions, enabling the construction of novel Metal-Organic Frameworks (MOFs) or coordination polymers. The fluorinated benzene (B151609) core would act as the "strut" of the framework, and its properties would define the chemical environment within the pores. The fluorine atoms lining the pores could be used to tune the selective adsorption of guest molecules, for applications in gas storage, separation, and catalysis.

Beyond MOFs, the diamine could be used to functionalize the surface of inorganic nanomaterials, such as quantum dots, gold nanoparticles, or metal oxides. The amino groups can form strong covalent or dative bonds to the nanoparticle surface. This surface modification would impart the properties of the fluorinated aromatic ring to the nanoparticle, allowing for:

Control of Interfacial Energy: Tuning the hydrophobicity or oleophobicity of the nanoparticle surface.

Improved Dispersibility: Enhancing the compatibility of the nanoparticles within a polymer matrix.

Electronic Modulation: Altering the electronic properties of the nanoparticle surface for applications in catalysis or sensing.

Advanced Spectroscopic Probes and In-situ Characterization Techniques for Reaction Monitoring

The development of robust analytical methods is essential for both optimizing the synthesis of this compound and for understanding its behavior in subsequent applications. The presence of fluorine atoms provides a unique spectroscopic handle.

19F NMR Spectroscopy is an exceptionally powerful tool for this molecule. Because the chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, 19F NMR can be used as a sensitive probe to monitor the progress of reactions in real-time. rsc.org Any chemical modification to the molecule, even several bonds away from the fluorine atoms, would likely induce a measurable shift, providing a clear picture of reaction kinetics, intermediate formation, and product purity. rsc.org

Furthermore, the electronic structure of this compound, featuring electron-donor (amine) and electron-acceptor (fluorine) groups, suggests potential for Intramolecular Charge Transfer (ICT). This phenomenon is the basis for many fluorescent probes. Future research could explore the development of sensors based on this scaffold, where binding to an analyte would perturb the ICT state and result in a detectable change in fluorescence color or intensity.

For all synthetic development, a combination of in-situ monitoring techniques (like FT-IR) and offline analysis using High-Resolution Mass Spectrometry (HRMS) and multinuclear NMR (1H, 13C, 19F) will be indispensable for unambiguous structure confirmation and purity assessment. nih.gov

Computational Design and Prediction of Novel Derivatives and Their Potential Applications

Given the synthetic challenges, computational chemistry offers a powerful and cost-effective strategy to explore the potential of this compound before committing to extensive laboratory work. Using methods like Density Functional Theory (DFT), researchers can predict a wide range of molecular properties with a high degree of accuracy. rsc.org

Key areas for computational investigation include:

Prediction of Physicochemical Properties: Calculating molecular geometry, dipole moment, and spectroscopic signatures (NMR, IR) to aid in future experimental characterization.

Electronic Structure Analysis: Determining HOMO/LUMO energy levels, ionization potential, and electron affinity to predict the compound's suitability for use in organic electronic devices.

Reaction Pathway Modeling: Simulating potential synthetic routes to identify the most thermodynamically and kinetically favorable pathways, thereby guiding experimental efforts toward the most promising conditions for achieving high yield and selectivity.

Design of Novel Derivatives: Computationally screening a virtual library of derivatives, where additional functional groups are added to the core structure, to identify candidates with optimized properties for specific applications, such as improved charge transport in organic semiconductors or enhanced binding affinity in a chemosensor.

By leveraging computational design, the research and development cycle for materials and applications based on this compound can be significantly accelerated, focusing experimental efforts on the most promising avenues.

Data Tables

Table 1: Predicted Properties of this compound

Property Value
Molecular Formula C₆H₆F₂N₂
Molecular Weight 144.12 g/mol
IUPAC Name 3,4-Difluorobenzene-1,5-diamine

| Physical Form | Solid (Predicted) |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
1,2-Difluorobenzene
1,2-Difluoro-3,5-dinitrobenzene
1,3-Difluorobenzene (B1663923)
1,4-Dichlorobenzene
2,4-Dichlorobenzoylchloride
4-Aminophenol
Aniline
Benzene
p-Phenylenediamine
Potassium Fluoride (B91410)
Sodium Nitrite

Q & A

Q. What are the primary synthetic routes for 1,5-Diamino-2,3-difluorobenzene, and how can experimental parameters be optimized for yield?

Methodological Answer: The synthesis typically involves fluorination of diaminobenzene derivatives or selective reduction of nitro groups in fluorinated precursors. Key parameters include:

  • Temperature control (e.g., maintaining ≤ 0°C during diazotization to prevent side reactions).
  • Catalyst selection (e.g., palladium-based catalysts for hydrogenation steps).
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilic substitution in fluorination).
Method Yield (%) Key Conditions
Direct fluorination45–60HF/pyridine, 80°C, 12 hrs
Nitro-group reduction65–75H₂/Pd-C, ethanol, RT, 6 hrs
Multi-step halogen exchange30–50KF/CuI, DMF, 120°C, 24 hrs

Optimization requires factorial design to test interactions between variables (e.g., time vs. catalyst loading) .

Q. How can hydrogen-bonding interactions of this compound with biomolecules be experimentally characterized?

Methodological Answer:

  • NMR titration : Monitor chemical shift changes in 1H^1H- or 19F^{19}F-NMR upon titration with target macromolecules (e.g., proteins/DNA).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Resolve co-crystal structures to identify specific H-bonding sites (e.g., NH···O/F interactions) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

Methodological Answer:

  • Oxidative degradation : Amino groups are prone to oxidation. Store under inert gas (Ar/N₂) at −20°C in amber vials.
  • Hydrolysis : Fluorine substituents may hydrolyze in humid conditions. Use anhydrous solvents and molecular sieves.
  • Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can orthogonal experimental designs improve synthesis scalability?

Methodological Answer: Orthogonal arrays (e.g., Taguchi methods) test multiple variables efficiently:

Identify critical factors (e.g., reagent stoichiometry, solvent ratio).

Assign levels (e.g., 1:1 vs. 1:2 molar ratios).

Use ANOVA to rank factor significance.
Example: A L9(34)L_9(3^4) array testing temperature, catalyst, solvent, and time reduced side products by 22% .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer:

  • Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst purity) from conflicting studies.
  • In situ spectroscopy : Use FTIR/Raman to detect transient intermediates (e.g., nitroso derivatives).
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and identify rate-limiting steps .

Q. What AI-driven strategies predict novel derivatives of this compound for bioactivity screening?

Methodological Answer:

  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys databases propose routes via similarity to known fluorinated aromatics.
  • Generative models : VAEs or GANs generate structurally diverse analogs while preserving H-bonding motifs.
  • Validation : MD simulations (e.g., GROMACS) assess binding affinity to target proteins (e.g., kinase inhibitors) .

Q. How to model thermodynamic properties of this compound in mixed solvents?

Methodological Answer:

  • COSMO-RS simulations : Predict solubility parameters and activity coefficients in solvent mixtures (e.g., water/DMSO).
  • Experimental validation : Use shake-flask method with UV-Vis quantification.
  • Phase diagrams : Construct ternary plots to identify co-solvency zones for reaction optimization .

Q. What cross-disciplinary approaches integrate this compound into materials science?

Methodological Answer:

  • Polymer composites : Incorporate as a monomer in polyamide backbones for enhanced thermal stability (TGA/DSC analysis).
  • MOF synthesis : Coordinate with transition metals (e.g., Cu²⁺) to create fluorinated frameworks for gas adsorption.
  • Surface functionalization : Silanize nanoparticles for targeted drug delivery .

Q. How to quantify reaction kinetics of this compound in multi-step syntheses?

Methodological Answer:

  • Stop-flow kinetics : Measure intermediate formation rates (e.g., nitro reduction to amine).
  • Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) across temperatures (25–80°C).
  • Microreactor systems : Use continuous-flow setups to isolate kinetic regimes (e.g., diffusion vs. reaction control) .

Q. What spectroscopic techniques validate regioselective fluorination in derivatives?

Methodological Answer:

  • 19F^{19}F-NMR : Compare chemical shifts with reference standards (e.g., 2- vs. 3-fluorine environments).
  • HRMS-ESI : Confirm molecular formulae of intermediates (e.g., [M+H]⁺ at m/z 145.06).
  • XPS : Analyze F1s binding energies (684–689 eV) to distinguish electronic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.